5-(3,4-Dimethoxyphenyl)pyridin-3-ol
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Overview
Description
5-(3,4-Dimethoxyphenyl)pyridin-3-ol is an organic compound that belongs to the class of pyridine derivatives. This compound features a pyridine ring substituted with a 3,4-dimethoxyphenyl group and a hydroxyl group at the 3-position. Pyridine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethoxyphenyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with 2-cyanopyridine in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation reaction to form the desired pyridine derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxyphenyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, such as nitro, bromo, and sulfonyl derivatives, as well as reduced forms like amines and alcohols.
Scientific Research Applications
5-(3,4-Dimethoxyphenyl)pyridin-3-ol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethoxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action fully .
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-Dimethoxyphenyl)pyridin-2-ol
- 5-(3,4-Dimethoxyphenyl)pyridin-4-ol
- 3-(3,4-Dimethoxyphenyl)pyridine
Uniqueness
5-(3,4-Dimethoxyphenyl)pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-16-12-4-3-9(6-13(12)17-2)10-5-11(15)8-14-7-10/h3-8,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGMHNYFWNGCOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CN=C2)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682954 |
Source
|
Record name | 5-(3,4-Dimethoxyphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258611-65-2 |
Source
|
Record name | 5-(3,4-Dimethoxyphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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